molecular formula C12H22O2 B1358292 2,2,6,6-Tetramethyloctane-3,5-dione CAS No. 78579-61-0

2,2,6,6-Tetramethyloctane-3,5-dione

Cat. No.: B1358292
CAS No.: 78579-61-0
M. Wt: 198.3 g/mol
InChI Key: UZICKDIYFALSHI-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyloctane-3,5-dione, also known as 2,2,6,6-tetramethylheptane-3,5-dione, is an organic compound with the molecular formula C11H20O2. It is a β-diketone, characterized by the presence of two ketone groups separated by a methylene group. This compound is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .

Mechanism of Action

Target of Action

2,2,6,6-Tetramethyloctane-3,5-dione, also known as diisobutyldiketone or dibdik, is a bidentate ligand . It is primarily used in the synthesis of stable complexes with lanthanide ions . These ions play a crucial role in various biochemical processes, including signal transduction, enzyme regulation, and cell growth.

Mode of Action

The compound interacts with its targets, the lanthanide ions, through a process known as chelation . This involves the formation of multiple coordinate bonds between the compound and the lanthanide ions. The resulting changes include the stabilization of the lanthanide ions and the facilitation of their participation in various biochemical reactions .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of high-temperature superconductor yttrium barium copper oxide (yba2cu3o7-d, ybco) via the metal–organic chemical vapor deposition (mocvd) technique .

Pharmacokinetics

It is known that the compound is a stable, anhydrous reagent

Result of Action

The primary result of the action of this compound is the formation of stable complexes with lanthanide ions . These complexes can then participate in various biochemical reactions, potentially influencing a range of molecular and cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is highly sensitive to changes in temperature during the evaporation process . Therefore, careful control of operational deposition parameters is crucial to avoid breakdown or thermal aging during the MOCVD process .

Biochemical Analysis

Biochemical Properties

2,2,6,6-Tetramethyloctane-3,5-dione plays a significant role in biochemical reactions, primarily as a bidentate ligand. It forms stable complexes with various metal ions, including lanthanides, which are crucial in catalysis and other biochemical processes . The compound interacts with enzymes and proteins, facilitating or inhibiting their activity. For instance, it acts as an air-stable ligand for metal catalysts, enhancing their efficiency in biochemical reactions .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can alter the activity of metalloproteins and enzymes, impacting cellular functions. Additionally, its role as a ligand in metal complexes can modulate the activity of these complexes within cells, leading to changes in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. These complexes can either inhibit or activate enzymes, depending on the nature of the metal ion and the enzyme involved. The compound’s structure allows it to undergo O-additions and C-additions, which are crucial for its reactivity and interaction with biomolecules . These interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions, but its reactivity can vary depending on the presence of other chemicals and environmental factors. Over time, it may undergo degradation, affecting its efficacy in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects. At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions plays a crucial role in its involvement in metabolic pathways. These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and efficacy in biochemical reactions, as well as its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,6,6-Tetramethyloctane-3,5-dione can be synthesized through the Claisen condensation reaction between acetone and pivaloyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH3COCH3+(CH3\text{CH}_3\text{COCH}_3 + \text{(CH}_3CH3​COCH3​+(CH3​

Biological Activity

2,2,6,6-Tetramethyloctane-3,5-dione, also known as diisobutyldiketone or dibdik, is a β-diketone compound with the molecular formula C12H22O2. This compound is characterized by its symmetrical structure featuring two ketone functional groups at the 3 and 5 positions of an octane chain heavily substituted with methyl groups at the 2 and 6 positions. Its unique structural properties contribute to significant biological activities, including potential anti-cancer effects and antimicrobial properties.

  • Molecular Formula : C12H22O2
  • Molecular Weight : 198.30 g/mol
  • CAS Number : 78579-61-0

This compound functions primarily as a bidentate ligand , forming stable complexes with various metal ions, particularly lanthanides and transition metals. This chelation process enhances its stability and bioavailability in biological systems. The compound's interaction with metal ions can modulate the activity of metalloproteins and enzymes, impacting cellular functions such as metabolism and gene expression.

Anti-Cancer Properties

Research indicates that this compound exhibits promising anti-cancer activity by inhibiting specific enzyme pathways involved in tumor growth. The compound's ability to form metal complexes may enhance its efficacy as an anti-cancer agent by increasing the bioavailability of active compounds within tumor cells.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness appears to stem from its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial efficacy of this diketone against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the bacterial strain tested. The results suggested that the compound could serve as a potential lead for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
2,4-PentanedioneC5H8O2Shorter carbon chain; less sterically hindered
1,3-CyclohexanedioneC6H8O2Cyclic structure; different reactivity profile
3-Hydroxy-1-butanoneC4H8O2Contains a hydroxyl group; more polar

Uniqueness : The highly branched structure of this compound provides enhanced steric hindrance compared to linear diketones. This feature contributes to its stability and unique reactivity patterns not observed in simpler diketones.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Claisen Condensation : Involves the reaction of acetone with pivaloyl chloride in the presence of sodium ethoxide.
    CH3COCH3+ CH3)3CClC12H22O2+by products\text{CH}_3\text{COCH}_3+\text{ CH}_3)_3\text{CCl}\rightarrow \text{C}_{12}\text{H}_{22}\text{O}_2+\text{by products}

This method highlights its accessibility for both research and industrial applications.

Properties

IUPAC Name

2,2,6,6-tetramethyloctane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZICKDIYFALSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595410
Record name 2,2,6,6-Tetramethyloctane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78579-61-0
Record name 2,2,6,6-Tetramethyloctane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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